molecular formula C22H26N4O2S B2578274 N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1091473-35-6

N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No. B2578274
CAS RN: 1091473-35-6
M. Wt: 410.54
InChI Key: MHXCWTYTQGJWPL-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C22H26N4O2S and its molecular weight is 410.54. The purity is usually 95%.
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Scientific Research Applications

Thermal Properties and Synthesis Applications

Research on compounds with similar structural components, including indole derivatives, has explored their synthesis and thermal properties. For instance, the study of vanadyl complexes with azo-containing Schiff-base dyes illustrates the synthesis and investigation of compounds with potential applications in materials science due to their unique thermal properties (Al‐Hamdani et al., 2016).

Receptor Agonist Properties

Compounds with structural similarities have been investigated for their receptor agonist properties, such as their binding affinities to cloned receptors and their effects on cellular responses. This research is crucial for developing new therapeutic agents. For example, the study on 5-HT1D receptor agonist properties of novel indolyethylamines highlights the exploration of compounds for potential therapeutic applications, particularly in targeting serotonin receptors (Barf et al., 1996).

Biological Activity and Synthesis Optimization

Further, optimization of chemical functionalities in compounds like indole-2-carboxamides has been shown to improve allosteric parameters for cannabinoid receptor 1 (CB1), indicating potential for pharmacological applications (Khurana et al., 2014). Additionally, the synthesis of diethyl 4-oxo-4H-pyran-2,5- dicarboxylate and its derivatives highlights the versatility of similar compounds in creating diverse chemical entities with various applications (Obydennov et al., 2013).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-25(2)19(16-14-26(3)18-11-7-5-9-15(16)18)13-23-21(27)22(28)24-17-10-6-8-12-20(17)29-4/h5-12,14,19H,13H2,1-4H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXCWTYTQGJWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3SC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.